molecular formula C14H23N3O B11806890 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol

Cat. No.: B11806890
M. Wt: 249.35 g/mol
InChI Key: ZSUVPGWMEVXJLL-UHFFFAOYSA-N
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Description

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group

Preparation Methods

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

1-[6-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C14H23N3O/c1-4-16-5-7-17(8-6-16)14-11(2)9-13(10-15-14)12(3)18/h9-10,12,18H,4-8H2,1-3H3

InChI Key

ZSUVPGWMEVXJLL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2C)C(C)O

Origin of Product

United States

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